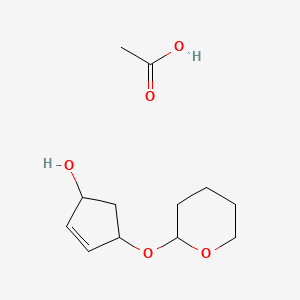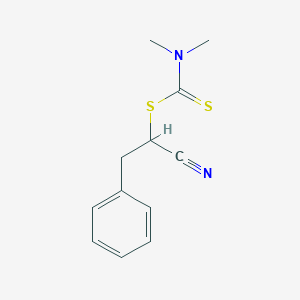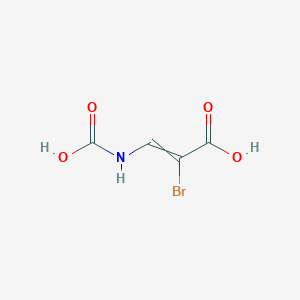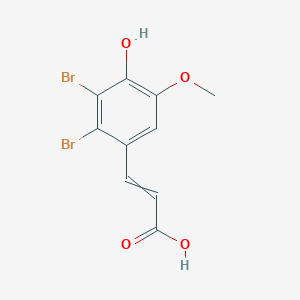
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and reactivity It belongs to the class of pyrazolones, which are characterized by a pyrazole ring fused with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azidation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The process requires careful handling due to the explosive nature of azides .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with additional safety measures and scaling-up techniques to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.
Applications De Recherche Scientifique
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved include covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its azido functional groups, which impart distinct reactivity and potential for diverse applications. Unlike its analogs, this compound can participate in azide-alkyne cycloaddition reactions, making it valuable in click chemistry and material science .
Propriétés
Numéro CAS |
61145-28-6 |
|---|---|
Formule moléculaire |
C10H8N8O |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
4,4-diazido-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8N8O/c1-7-10(14-16-11,15-17-12)9(19)18(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
QDLFPYHRWDRMID-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(N=[N+]=[N-])N=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)



![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)



![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
